Higher Lipophilicity (cLogP) vs. Monocyclic Ethyl Nipecotate – Improved Membrane Permeation Potential
The spiro[3.4]octane core increases calculated logP (cLogP) by +0.75 units relative to the monocyclic analog ethyl nipecotate [1]. Target compound (Ethyl 6-azaspiro[3.4]octane-8-carboxylate) cLogP = 1.48 ± 0.3 (calculated via ChemAxon), comparator ethyl nipecotate cLogP = 0.73 [1]. This difference arises from the additional spiro-fused cyclobutane ring, which adds hydrophobic surface area without increasing rotatable bonds [1].
| Evidence Dimension | Calculated logP (cLogP) |
|---|---|
| Target Compound Data | 1.48 |
| Comparator Or Baseline | Ethyl nipecotate: 0.73 |
| Quantified Difference | +0.75 log units |
| Conditions | ChemAxon cLogP algorithm, pH 7.4 |
Why This Matters
The +0.75 cLogP increase predicts higher passive membrane permeability and reduced efflux potential, directly impacting oral bioavailability optimization in drug discovery programs.
- [1] PubChem Calculated Properties for CID 148874757 and CID 31249 (Ethyl nipecotate). National Center for Biotechnology Information. View Source
